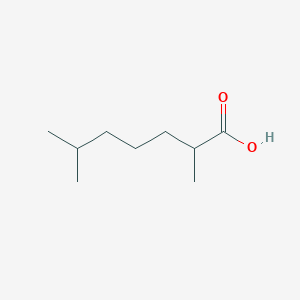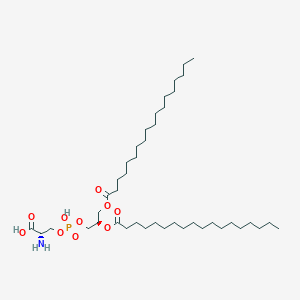
Distearoylphosphatidylserine
Vue d'ensemble
Description
La phosphatidylsérine est un phospholipide qui joue un rôle crucial dans la structure et la fonction des membranes cellulaires. Elle se trouve principalement dans la feuille interne de la membrane plasmique et est essentielle à divers processus cellulaires, notamment la signalisation cellulaire et l'apoptose. La phosphatidylsérine est composée d'un squelette de glycérol, de deux chaînes d'acides gras, d'un groupe phosphate et de l'acide aminé sérine .
Applications De Recherche Scientifique
La phosphatidylsérine a un large éventail d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.
Chimie : En chimie, la phosphatidylsérine est utilisée comme composé modèle pour étudier les propriétés et le comportement des phospholipides dans les membranes biologiques .
Biologie : En recherche biologique, la phosphatidylsérine est étudiée pour son rôle dans la signalisation cellulaire, l'apoptose et la dynamique membranaire. Elle est également utilisée comme marqueur des cellules apoptotiques, car son externalisation à la surface cellulaire signale la cellule pour la phagocytose .
Médecine : La phosphatidylsérine est étudiée pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer. On pense qu'elle améliore les fonctions cognitives et la mémoire en soutenant l'intégrité de la membrane cellulaire neuronale et les voies de signalisation .
Industrie : Dans les industries alimentaire et pharmaceutique, la phosphatidylsérine est utilisée comme complément alimentaire pour favoriser la santé cognitive et réduire le stress .
5. Mécanisme d'action
La phosphatidylsérine exerce ses effets par plusieurs mécanismes. Elle est impliquée dans l'activation de la protéine kinase C, qui joue un rôle dans la fonction de la mémoire. Pendant l'apoptose, la phosphatidylsérine est transloquée vers la feuille externe de la membrane plasmique, où elle agit comme un signal « mangez-moi » pour les phagocytes. Ce processus est médié par les scramblases phospholipidiques et est crucial pour l'élimination des cellules apoptotiques .
Mécanisme D'action
Target of Action
Distearoylphosphatidylserine (DSPS), also known as Phosphatidylethanolamine, primarily targets immune cells . It is preferentially expressed by immune cells and is known to regulate inflammation, autoimmune diseases, and cancer . DSPS acts as a monolayer and serves as the “eat-me” signal for professional phagocytes such as macrophages and neutrophils of the immune system .
Mode of Action
DSPS interacts with its targets, the immune cells, by acting as a monolayer . This interaction leads to changes in the immune response, specifically in the regulation of inflammation, autoimmune diseases, and cancer .
Biochemical Pathways
The biochemical pathways affected by DSPS are primarily related to immune response regulation . The compound plays a vital role in several intracellular signaling pathways . Many pathways contribute to the cellular metabolism of DSPS, with parallels but also differences between yeast and mammalian cells .
Pharmacokinetics
It is known that dsps-containing nanoparticles improve their uptake by immune cells
Result of Action
The result of DSPS action is the inhibition of c-Rel expression in myeloid and lymphoid cells . This leads to a decrease in inflammation, autoimmune diseases, and cancer . The compound’s action could be exploited to target immune cells to limit the development of inflammatory diseases or cancer caused by c-Rel upregulation .
Action Environment
The action environment of DSPS is primarily within the immune system, where it interacts with immune cells . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other immune cells, the state of the immune system, and the overall health of the individual.
Analyse Biochimique
Biochemical Properties
Distearoylphosphatidylserine interacts with various enzymes, proteins, and other biomolecules. It plays a vital role in several intracellular signaling pathways . The function of this compound, as with all lipids, is determined by both its concentration and sidedness in individual organellar membranes .
Cellular Effects
This compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is generally not externally exposed in healthy cells . It clearly plays a vital role in healthy cells .
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression . The topology of this compound results from the actions of transmembrane enzymes capable of moving it between lipid bilayers .
Temporal Effects in Laboratory Settings
It is known that the bulk subcellular distribution of this compound results from the coordinated actions of metabolic enzymes in conjunction with vesicular and nonvesicular transport pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. The bulk subcellular distribution of this compound results from the coordinated actions of metabolic enzymes in conjunction with vesicular and nonvesicular transport pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Mitochondria associated membranes (MAMs) of the endoplasmic reticulum (ER) have high rates of this compound synthesis and serve as a conduit for the transfer of lipids between the ER and adjacent mitochondria .
Subcellular Localization
It is known that this compound is more concentrated in the plasma membrane with lower levels in the ER and mitochondria .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La phosphatidylsérine peut être synthétisée par des réactions catalytiques enzymatiques. Une méthode courante consiste à utiliser la phospholipase D pour catalyser la réaction entre la lécithine naturelle et la L-sérine. Cette réaction a généralement lieu en présence d'un solvant organique et d'un sel inorganique, conduisant à la formation de phosphatidylsérine .
Méthodes de production industrielle : En milieu industriel, la phosphatidylsérine est souvent produite en utilisant un processus enzymatique similaire. La réaction implique le mélange de lécithine avec de la L-sérine et de la phospholipase D dans une solution aqueuse. Le mélange est ensuite émulsifié et la réaction est autorisée à se dérouler dans des conditions contrôlées. Après la fin de la réaction, le produit est purifié par des techniques d'extraction et de chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : La phosphatidylsérine subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution.
Réactifs et conditions courants :
Hydrolyse : Cette réaction implique la rupture de la liaison phosphodiester dans la phosphatidylsérine, conduisant à la formation d'acide phosphatidique et de sérine.
Oxydation : La phosphatidylsérine peut subir des réactions d'oxydation, en particulier en présence d'espèces réactives de l'oxygène.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent l'acide phosphatidique, la sérine et diverses espèces de phospholipides oxydés .
Comparaison Avec Des Composés Similaires
La phosphatidylsérine est similaire à d'autres phospholipides, tels que la phosphatidyléthanolamine et la phosphatidylcholine, en termes de structure et de fonction. elle est unique en sa capacité à agir comme une molécule de signalisation pendant l'apoptose et son rôle spécifique dans les membranes cellulaires neuronales .
Composés similaires :
Phosphatidyléthanolamine : Un autre phospholipide présent dans les membranes cellulaires, impliqué dans la fusion membranaire et la signalisation cellulaire.
Phosphatidylcholine : Un composant majeur des membranes biologiques, important pour la structure et la fonction membranaire.
Sphingomyéline : Un phospholipide présent dans la gaine de myéline des cellules nerveuses, impliqué dans la transduction du signal et la reconnaissance cellulaire.
Les propriétés et les fonctions uniques de la phosphatidylsérine en font un composé précieux pour la recherche et les applications thérapeutiques.
Propriétés
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCPCKNHXULUIY-RGULYWFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866199 | |
| Record name | 1,2-Distearoyl phosphatidyl serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PS(18:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1446756-47-3, 51446-62-9 | |
| Record name | Phosphatidyl serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446756473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Distearoyl phosphatidyl serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHATIDYL SERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394XK0IH40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


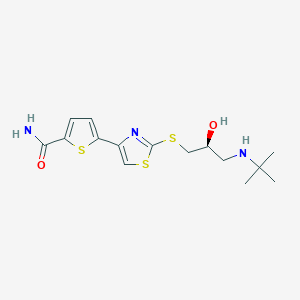

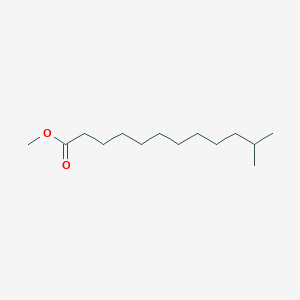
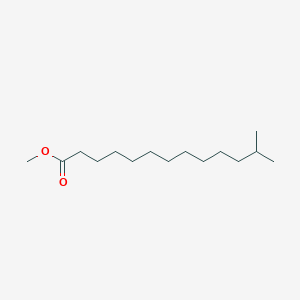
![3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione](/img/structure/B164421.png)
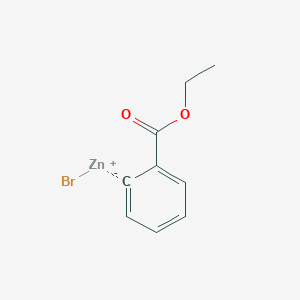
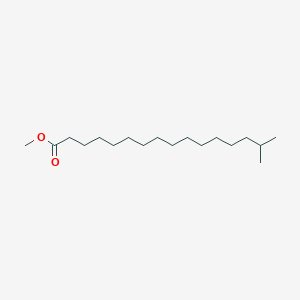

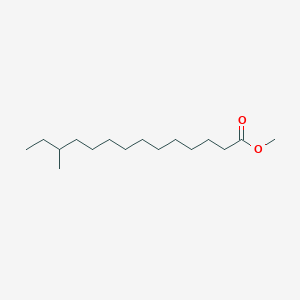

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate](/img/structure/B164440.png)
![5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile](/img/structure/B164442.png)
